[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline is a complex organic compound with the molecular formula C17H13NO2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline typically involves multiple steps. One common route starts with the chloromethylation of dibenzo[b,e][1,4]dioxin, followed by a series of reactions to form the desired tetracyclic structure . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline include other isoquinoline derivatives, such as:
Benz[g]isoquinoline-5,10-dione: Known for its antibacterial and antifungal activities.
[1,4]benzodioxino[2,3-g]isoquinoline: Another derivative with similar structural features.
The uniqueness of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoquinoline derivatives .
Properties
CAS No. |
204459-33-6 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H13NO2/c1-10-12-7-8-18-9-13(12)11(2)17-16(10)19-14-5-3-4-6-15(14)20-17/h3-9H,1-2H3 |
InChI Key |
GOLRTZAKBMGUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1OC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.